Cas no 128794-94-5 (Mycophenolate mofetil)

Mycophenolate mofetil 化学的及び物理的性質
名前と識別子
-
- (E)-2-Morpholinoethyl 6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate
- AKOS 92025
- 4-HEXENOIC ACID,6-(1,3-DIHYDRO-4-HYDROXY-6-METHOXY-7-METHYL-3-OXO-5-ISOBENZOFURANYL)-4-METHYL-,2-(4-MORPHOLINYL)ETHYL ESTER
- MMF
- 2-Morpholin-4-ylethyl (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-isobenzofuran-5-yl)-4-methyl-hex-4-enoate
- Mycophenolate Mofetil(MMF)
- 6-[(7-hydroxy-5-methoxy-4-methyl-1-oxo-3h-isobenzofuran-6-yl)]-4-methyl-hex-4-enoic acid 2-morpholinoethyl ester
- Macophenolate Mofetil
- MycophenolicAcid-2-(4-Morpholinyl)ethylEster
- Mycophenolate
- Mycophenolate Mofeti
- Mycophenolate mofetil
- (E)-2-morpholinoethyl 6-(4-hydro
- 2-morpholin-4-ylethyl 6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoate
- 6-((7-hydroxy-5-methoxy-4-methyl-1-oxo-3h-isobenzofuran-6-yl))-4-methyl-hex-4-enoic acid 2-morpholinoethyl ester
- Linfonex
- MYCOPHENALATE MOFETIL
- MYCOPHENOLATE MOFETIL(CELLCEPT)
- MYCOPHENOLATE MOFITILE
- RS 61443
- TM-MMF
- (4E)-6-(1,3-Dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoic acid 2-(4-morpholinyl)ethyl ester
- (E)-6-(1,3-Dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoic Acid 2-(4-Morpholinyl)ethyl Ester
- 2-(4-Morpholinyl)ethyl (E)-6-(1,3-Dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoate
- Nsc724229
- MYCOPHENLATE MOFETIL
- Mofetil mycophenolate
- CellCept
- Munoloc
- Mycophenolic acid morpholinoethyl ester
- Mycophenylate mofetil
- Mycophenolatemofetil
- Cellcept (TN)
- 2-Morpholinoethyl (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-5-phthalanyl)-4-methyl-4-hexenoate
- C23H31NO7
- Mycophenolate mofetil (CellCept)
- 9242ECW6R0
- 2-(morpholin-4-yl)ethyl (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoa
- Mycophenolate mofetil (USAN:USP)
- Morpholinoethyl 6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)- 4-methylhex-4-enoate
- NS00006994
- MYCOPHENOLATE MOFETIL (USP MONOGRAPH)
- NCGC00159459-04
- NSC 724229
- 2-morpholin-4-ylethyl (E)-6-(6-methoxy-7-methyl-4-oxidanyl-3-oxidanylidene-1H-2-benzofuran-5-yl)-4-methyl-hex-4-enoate
- DTXCID103340
- MYCOPHENOLATE MOFETIL [HSDB]
- Myfenax
- AB01274794-01
- HSDB 7436
- MLS003915627
- 4-Hexenoic acid,3-dihydro-4-hydroxy-6-methoxy-7-methyl -3-oxo-5-isobenzofuranyl)-4-methyl-, 2-(4-morpholinyl)ethyl ester, (4E)
- 2-morpholin-4-ylethyl (4E)-6-[4-hydroxy-7-methyl-6-(methyloxy)-3-oxo-1,3-dihydro-2-benzofuran-5-yl]-4-methylhex-4-enoate
- MYCOPHENOLATE MOFETIL [EMA EPAR]
- Mycophenolate mofetil (JAN/USP)
- SMR002544686
- Mycophenolate mofetil, >=98% (HPLC)
- 2-Morpholinoethyl 6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate
- MMF CellCept(TM)
- Z2568665233
- MYCOPHENOLATE MOFETIL [VANDF]
- SR-05000001485-1
- MYCOPHENOLATE MOFETIL [ORANGE BOOK]
- mycophenolate-mofetil
- Pharmakon1600-01504567
- NSC758905
- Mycophenolate mofetil, European Pharmacopoeia (EP) Reference Standard
- Mycophenolatmofetil
- 6-(1,3-Dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoic acid 2-(4-morpholinyl)ethyl ester
- s1501
- KS-1209
- MYCOPHENOLATE MOFETIL (EP MONOGRAPH)
- GTPL6831
- 140401-05-4
- Mycophenolate mofetil Teva
- M2387
- MYCOPHENOLATE MOFETIL (USP-RS)
- Q-101316
- Mycophenolate mofetil [USAN:USP]
- BM164622
- MLS004774133
- A803280
- ME-MPA
- C07908
- MYCOPHENOLATE MOFETIL [WHO-DD]
- Arzip
- MYCOPHENOLATE MOFETIL [EP MONOGRAPH]
- Mycophenolate mofetil for peak identification, European Pharmacopoeia (EP) Reference Standard
- BDBM50248299
- (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-isobenzofuran-5-yl)-4-methyl-4-hexenoic acid 2-(4-morpholinyl)ethyl ester
- MYCOPHENOLIC ACID 2-(4-MORPHOLINYL)ETHYL ESTER
- SR-05000001485
- 2-(4-morpholinyl)ethyl ester
- NCGC00159459-02
- UNII-9242ECW6R0
- LS-15013
- NSC-758905
- NSC 758905
- J-005626
- morpholinoethyl (E)-6-(1,3-dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoate
- MYCOPHENOLATE MOFETIL [JAN]
- Morpholinoethyl E-6-(1,3-dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoate
- SCHEMBL4195
- SW219893-1
- 128794-94-5
- DB00688
- NCGC00159459-03
- (1s,3r,4s)-2-amino-9-[4-(benzyloxy)-3-(benzyloxymethyl)-2-methylidene-cyclopentyl]-3h-purin-6-one
- CHEBI:93612
- MYCOPHENOLIC ACID 2-(4-MORPHOLINYL)ETHYL ESTER [MI]
- Tox21_111686_1
- AB01274794-02
- Mofetil, Mycophenolate
- EN300-1705962
- RTGDFNSFWBGLEC-SYZQJQIISA-N
- CHEMBL1456
- AB01274794_03
- 2-morpholin-4-ylethyl (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate
- MLS006011929
- 4-Hexenoic acid, 6-(1,3-dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-, 2-(4-morpholinyl)ethyl ester, (4E)-
- Mycophenolate mofetil 100 microg/mL in Acetonitrile
- W18801
- MYCOPHENOLATE MOFETIL [USP MONOGRAPH]
- Mycophenolate mofetil, United States Pharmacopeia (USP) Reference Standard
- CCG-213315
- Mycophenolate Mofetil, Pharmaceutical Secondary Standard; Certified Reference Material
- NSC-724229
- BCP9000969
- RS-61443
- MYCOPHENOLATE MOFETIL [MART.]
- A888971
- 2-(morpholin-4-yl)ethyl (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoate
- D00752
- 2-morpholinoethyl (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate
- SR-05000001485-2
- Tox21_111686
- A805863
- 2-(4-MORPHOLINO)ETHYL (E)-6-(1,3-DIHYDRO-4-HYDROXY-6-METHOXY-7-METHYL)-3-OXO-5-ISOBENZOFURANYL)-4-METHYL-4-HEXENOATE
- AKOS005720900
- BRD-K92428153-001-01-0
- MYCOPHENOLATE MOFETIL [USP-RS]
- MYCOPHENOLATE MOFETIL (MART.)
- SMR004703518
- RS61443
- MFCD00867568
- 4-Hexenoic acid, 6-(1,3-dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-, 2-(4-morpholinyl)ethyl ester, (E)-
- HY-B0199
- myclausen
- CAS-128794-94-5
- CHEBI:8764
- HMS2090A03
- DTXSID3023340
- AB01274794_04
- SCHEMBL218782
- Morpholinoethyl E-6-(1,3-dihydro-4-hydroxy-6-methoxy-7methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoate
- Q4567614
- Mycophenolate mofetil [USAN]
- 115007-34-6
- Mycophenolate mofetil for peak identification
- AC-1562
- 2-morpholinoethyl (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-isobenzofuran-5-yl)-4-methyl-hex-4-enoate
- R-99
- 2-morpholinoethyl 6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-isobenzofuran-5-yl)-4-methyl-hex-4-enoate
- 6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-isobenzofuran-5-yl)-4-m
- (4E)-6-(1,3-Dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoic acid 2-morpholin-4-ylethyl ester
- 2-Morpholinoethyl (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-5-phthalanyl)-4-methyl-4-hexenoate
- (E)-2-Morpholinoethyl 6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-m
- BRD-K92428153-001-04-4
- BRD-K92428153-001-05-1
- MYHIBBIN
- STL146382
- ALBB-027273
- BBL029073
- SBI-0653417.0001
-
- MDL: MFCD00867568
- インチ: 1S/C23H31NO7/c1-15(5-7-19(25)30-13-10-24-8-11-29-12-9-24)4-6-17-21(26)20-18(14-31-23(20)27)16(2)22(17)28-3/h4,26H,5-14H2,1-3H3/b15-4+
- InChIKey: RTGDFNSFWBGLEC-SYZQJQIISA-N
- ほほえんだ: O1C([H])([H])C([H])([H])N(C([H])([H])C([H])([H])OC(C([H])([H])C([H])([H])/C(/C([H])([H])[H])=C(\[H])/C([H])([H])C2C(=C3C(=O)OC([H])([H])C3=C(C([H])([H])[H])C=2OC([H])([H])[H])O[H])=O)C([H])([H])C1([H])[H]
計算された属性
- せいみつぶんしりょう: 433.21000
- どういたいしつりょう: 433.21005233g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 31
- 回転可能化学結合数: 10
- 複雑さ: 646
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 94.5
- 疎水性パラメータ計算基準値(XlogP): 3.2
じっけんとくせい
- 密度みつど: 1.2220
- ゆうかいてん: 94.0 to 98.0 deg-C
- ふってん: 637.6±55.0 °C(Predicted)
- ようかいど: DMSO: ≥15mg/mL
- PSA: 94.53000
- LogP: 2.46190
- 酸性度係数(pKa): 5.6(at 25℃)
- マーカー: 6327
Mycophenolate mofetil セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:Warning
- 危害声明: H302-H351-H360
- 警告文: P201-P202-P264-P270-P280-P301+P312+P330-P308+P313-P405-P501
- 危険物輸送番号:UN 3077 9 / PGIII
- WGKドイツ:3
- 危険カテゴリコード: 22
- セキュリティの説明: S22
- RTECS番号:MP7746700
-
危険物標識:
- リスク用語:R22
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Mycophenolate mofetil 税関データ
- 税関コード:29349990
Mycophenolate mofetil 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM157447-5g |
(E)-2-Morpholinoethyl 6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate |
128794-94-5 | 98% | 5g |
$153 | 2022-12-28 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R030959-250mg |
Mycophenolate mofetil |
128794-94-5 | 98% | 250mg |
¥127 | 2024-05-26 | |
TRC | M831450-1g |
Mycophenolate Mofetil |
128794-94-5 | 1g |
$ 644.00 | 2023-09-06 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6293-200 mg |
Mycophenolate Mofetil |
128794-94-5 | 98.27% | 200mg |
¥1428.00 | 2022-04-26 | |
abcr | AB173362-250 mg |
Mycophenolate mofetil, 98%; . |
128794-94-5 | 98% | 250MG |
€92.90 | 2022-06-11 | |
ChemScence | CS-2135-200mg |
Mycophenolate Mofetil |
128794-94-5 | 99.68% | 200mg |
$125.0 | 2022-04-28 | |
ChemScence | CS-2135-1g |
Mycophenolate Mofetil |
128794-94-5 | 99.68% | 1g |
$317.0 | 2022-04-28 | |
eNovation Chemicals LLC | D491500-1g |
Mycophenolate Mofetil |
128794-94-5 | 98% | 1g |
$138 | 2024-05-24 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6293-500 mg |
Mycophenolate Mofetil |
128794-94-5 | 98.27% | 500MG |
¥2553.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci11470-200mg |
Mycophenolate Mofetil |
128794-94-5 | 98% | 200mg |
¥1470.00 | 2023-09-09 |
Mycophenolate mofetil 関連文献
-
Johannes S?llner,Paul Mayer,Andreas Heinzel,Raul Fechete,Christian Siehs,Rainer Oberbauer,Bernd Mayer Mol. BioSyst. 2012 8 3197
-
Nicoló Milani,Neil Parrott,Daniela Ortiz Franyuti,Patricio Godoy,Aleksandra Galetin,Michael Gertz,Stephen Fowler Lab Chip 2022 22 2853
-
Samantha Stone,David J. Newman,Steven L. Colletti,Derek S. Tan Nat. Prod. Rep. 2022 39 20
-
Fang-Fang Duan,Ying Gao,Jun-Jun Liu,Lin Liu,Xiao-Gang Peng,Han-Li Ruan Org. Chem. Front. 2021 8 7015
-
Muhrez Kienana,Nadal-Desbarats Lydie,Halimi Jean-Michel,Dieme Binta,Büchler Matthias,Emond Patrick,Blasco Hélène,Le Guellec Chantal Mol. BioSyst. 2015 11 2493
-
Kevin A. Leslie,Mahmood Rasheed,Roy T. Sabo,Catherine C. Roberts,Amir A. Toor,Jason Reed Analyst 2018 143 2479
-
Hua Wang,Miguel C. Sobral,Tracy Snyder,Yevgeny Brudno,Vijay S. Gorantla,David J. Mooney Biomater. Sci. 2020 8 266
-
Darlin Lantigua,Jamie Trimper,Baris Unal,Gulden Camci-Unal Lab Chip 2021 21 3289
-
Peng Zhu,Carl Atkinson,Suraj Dixit,Qi Cheng,Danh Tran,Kunal Patel,Yu-Lin Jiang,Scott Esckilsen,Kayla Miller,Grace Bazzle,Patterson Allen,Alfred Moore,Ann-Marie Broome,Satish?N. Nadig RSC Adv. 2018 8 25909
-
Tina Tronser,Konstantin Demir,Markus Reischl,Martin Bastmeyer,Pavel A. Levkin Lab Chip 2018 18 2257
Mycophenolate mofetilに関する追加情報
Mycophenolate Mofetil (CAS No. 128794-94-5): A Comprehensive Overview
Mycophenolate mofetil (CAS No. 128794-94-5), often abbreviated as MMF, is a potent immunosuppressive agent widely used in modern medicine. This prodrug of mycophenolic acid (MPA) plays a critical role in preventing organ rejection in transplant patients. Its mechanism of action involves selective inhibition of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo purine synthesis pathway essential for lymphocyte proliferation.
The pharmaceutical industry recognizes mycophenolate mofetil hydrochloride and mycophenolate mofetil tablets as two of the most common formulations. Recent clinical studies have explored its potential applications beyond transplantation, including autoimmune diseases like lupus nephritis and psoriasis, making it a subject of growing interest among researchers and healthcare professionals.
From a chemical perspective, MMF (C23H31NO7) demonstrates excellent bioavailability when administered orally. The mycophenolate mofetil molecular weight of 433.5 g/mol and its ester prodrug nature contribute to its favorable pharmacokinetic profile. Patients and caregivers frequently search for information about mycophenolate mofetil side effects, particularly gastrointestinal disturbances and hematological changes, which are among the most commonly reported adverse effects.
Recent advancements in immunosuppressive therapy have highlighted the importance of therapeutic drug monitoring (TDM) for MMF. The development of more precise mycophenolate mofetil dosage protocols has significantly improved patient outcomes while minimizing toxicity. Pharmaceutical manufacturers continue to innovate with mycophenolate mofetil formulation technologies, including extended-release versions that enhance patient compliance.
The global market for mycophenolate mofetil drugs has seen steady growth, driven by increasing transplant procedures and expanded indications. Healthcare providers often compare mycophenolate mofetil vs mycophenolic acid when selecting treatment regimens, considering factors such as bioavailability and cost-effectiveness. Current research focuses on optimizing mycophenolate mofetil therapy through personalized medicine approaches.
Quality control in MMF production remains paramount, with strict adherence to Good Manufacturing Practice (GMP) standards. Analytical methods for mycophenolate mofetil assay continue to evolve, incorporating advanced techniques like HPLC and mass spectrometry to ensure product purity and potency. These developments address growing concerns about generic mycophenolate mofetil quality and bioequivalence.
Emerging research explores novel applications of mycophenolate mofetil mechanism in dermatology and rheumatology. The drug's ability to modulate immune response without causing generalized immunosuppression makes it attractive for chronic inflammatory conditions. Patient education materials increasingly address mycophenolate mofetil interactions with common medications and dietary components.
The synthesis of mycophenolate mofetil API (Active Pharmaceutical Ingredient) involves sophisticated organic chemistry processes. Manufacturers pay particular attention to mycophenolate mofetil stability under various environmental conditions, as degradation products may affect therapeutic efficacy. Regulatory agencies maintain rigorous standards for mycophenolate mofetil impurities profiling.
Clinical pharmacologists emphasize the importance of understanding mycophenolate mofetil pharmacokinetics, especially in special populations like pediatric patients or those with renal impairment. The development of therapeutic drug monitoring protocols for MMF has significantly improved dosing precision, reducing both under- and over-immunosuppression risks.
Recent patent landscapes show continued innovation in mycophenolate mofetil delivery systems, including nanoparticle formulations and combination products. These advancements aim to address current limitations while maintaining the drug's established efficacy profile. The scientific community continues to investigate mycophenolate mofetil metabolites and their clinical significance.
From a patient perspective, accessible information about mycophenolate mofetil brand names and generic alternatives helps in making informed treatment decisions. Healthcare providers frequently encounter questions about mycophenolate mofetil cost and insurance coverage, reflecting the growing emphasis on treatment affordability.
Environmental considerations in MMF manufacturing have gained attention, with initiatives to develop greener synthesis routes and reduce solvent waste. Quality assurance programs incorporate advanced analytical techniques for mycophenolate mofetil characterization, ensuring batch-to-batch consistency in commercial products.
The future of mycophenolate mofetil research appears promising, with ongoing investigations into its potential anti-viral properties and applications in novel therapeutic areas. As precision medicine advances, the role of pharmacogenomics in optimizing MMF therapy continues to expand, offering personalized approaches to immunosuppression.
128794-94-5 (Mycophenolate mofetil) 関連製品
- 1094322-91-4(1-[2-(4-Morpholinyl)ethoxy])
- 224052-51-1(Mycophenolate Mofetil N-Oxide (EP Impurity G))
- 1322681-36-6(O-Desmethyl Mycophenolate Mofetil(Impurity A))
- 1322681-37-7(O-Methyl Mycophenolate Mofetil (EP Impurity D))
- 115007-34-6(Mycophenolate mofetil)
- 914636-57-0(2-amino-3-{[(2-hydroxy-3-methoxyphenyl)methylidene]amino}but-2-enedinitrile)
- 392313-41-6(N-(Methylsulfonyl)-N-3-(trifluoromethyl)phenylglycine)
- 2171929-91-0(5-cyclobutyl-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 2229421-71-8(4-(5-chloro-2-nitrophenyl)-1H-pyrazole)
- 1513293-97-4(3-Hydroxy-2-nitrophenylhydrazine)

